1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol
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Description
Synthesis Analysis
A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been reported . This method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and the subsequent introduction of various functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride . Another study details a kilogram-scale synthesis and efficient distillation-based separation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) (4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, a related compound, has been reported .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol involves the reaction of 1-methyl-1H-indazole-5-carbaldehyde with trifluoroacetic acid and sodium borohydride to form 1-methyl-3-(trifluoromethyl)-1H-indazole-5-carbinol, which is then oxidized with Jones reagent to yield the final product.", "Starting Materials": [ "1-methyl-1H-indazole-5-carbaldehyde", "trifluoroacetic acid", "sodium borohydride", "Jones reagent" ], "Reaction": [ "Step 1: 1-methyl-1H-indazole-5-carbaldehyde is reacted with trifluoroacetic acid and sodium borohydride in methanol to yield 1-methyl-3-(trifluoromethyl)-1H-indazole-5-carbinol.", "Step 2: The resulting 1-methyl-3-(trifluoromethyl)-1H-indazole-5-carbinol is oxidized with Jones reagent to form 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol." ] } | |
CAS RN |
1780567-92-1 |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol |
Molecular Formula |
C9H7F3N2O |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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